molecular formula C25H26N2O3 B11300667 1-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol

1-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol

Cat. No.: B11300667
M. Wt: 402.5 g/mol
InChI Key: LQUGJRUCZJFMAA-UHFFFAOYSA-N
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Description

1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(2-METHYLPHENOXY)PROPAN-2-OL is a complex organic compound that features a benzimidazole core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes methoxyphenyl and methylphenoxy groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(2-METHYLPHENOXY)PROPAN-2-OL can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole derivatives with appropriate phenolic compounds under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl and methylphenoxy groups can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenolic oxygen atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(2-METHYLPHENOXY)PROPAN-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(2-METHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The methoxyphenyl and methylphenoxy groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(2-METHYLPHENOXY)PROPAN-2-OL can be compared with other similar compounds, such as:

The uniqueness of 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(2-METHYLPHENOXY)PROPAN-2-OL lies in its combination of the benzimidazole core with methoxyphenyl and methylphenoxy groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C25H26N2O3/c1-18-7-3-6-10-24(18)30-17-20(28)16-27-23-9-5-4-8-22(23)26-25(27)15-19-11-13-21(29-2)14-12-19/h3-14,20,28H,15-17H2,1-2H3

InChI Key

LQUGJRUCZJFMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC)O

Origin of Product

United States

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